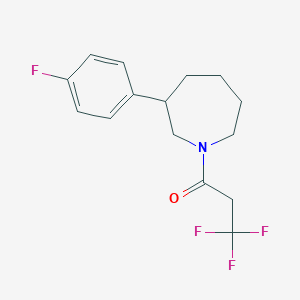
3,3,3-Trifluoro-1-(3-(4-fluorophenyl)azepan-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-1-(3-(4-fluorophenyl)azepan-1-yl)propan-1-one, also known as TFA-1, is a synthetic compound that belongs to the class of cathinones. It has gained significant attention in the scientific community due to its potential use in research and development of new drugs.
Applications De Recherche Scientifique
Fluorinated Compound Synthesis
Fluorinated compounds, such as those containing trifluoromethyl groups, are crucial in pharmaceuticals and agrochemicals due to their ability to influence molecular properties such as metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group, in particular, is recognized for its lipophilicity and electron-withdrawing properties, enhancing cell-membrane permeability and chemical stability of drug molecules. Recent advancements in trifluoromethylthiolation highlight the significance of incorporating such fluorinated motifs into lead compounds for drug discovery, offering an array of electrophilic reagents facilitating late-stage functionalization (X. Shao et al., 2015).
Photoredox Catalysis
The development of new protocols for tri- and difluoromethylation of various molecular skeletons has become increasingly important. Photoredox catalysis, utilizing visible-light-induced single-electron-transfer (SET) processes, has emerged as a powerful tool for radical reactions, including fluoromethylation. This approach enables efficient and selective radical fluoromethylation under mild conditions, highlighting the utility of catalysis in synthesizing fluorinated compounds, which are highly sought after in the pharmaceutical and agrochemical industries (T. Koike & M. Akita, 2016).
Organic Synthesis and Catalysis
The synthesis and application of fluorinated compounds extend beyond pharmaceuticals to materials science, demonstrating the versatility of fluorinated reagents. For instance, the synthesis of 5,7-diaryl-2-fluoro-4H-1,3-diazepines from 3-aryl-substituted 2H-azirines and difluorocarbene showcases innovative pathways in organic synthesis, leveraging fluorinated intermediates for constructing complex molecular architectures (M. Novikov et al., 2006).
Fluorination Techniques
Advanced fluorination techniques have been developed to enable the direct installation of fluorine atoms or fluorine-containing groups into organic molecules. These methods are critical for generating fluorinated molecules with specific properties, such as increased stability and improved biological activity. The use of electrophilic and nucleophilic fluorination agents allows for the selective modification of aromatic and aliphatic compounds, significantly contributing to the field of medicinal chemistry and beyond (G. Prakash et al., 2012).
Propriétés
IUPAC Name |
3,3,3-trifluoro-1-[3-(4-fluorophenyl)azepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO/c16-13-6-4-11(5-7-13)12-3-1-2-8-20(10-12)14(21)9-15(17,18)19/h4-7,12H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCAUMOOQBNBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-[3-(4-fluorophenyl)azepan-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2730326.png)
![Benzyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2730329.png)

![2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2730332.png)
![1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730333.png)



![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2730340.png)
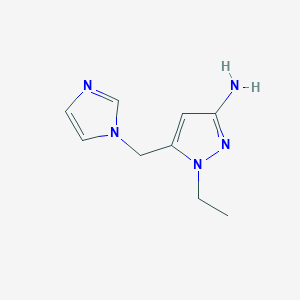
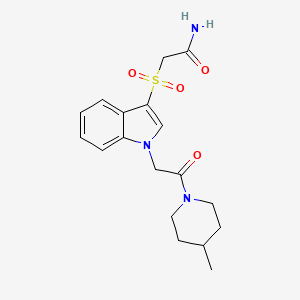
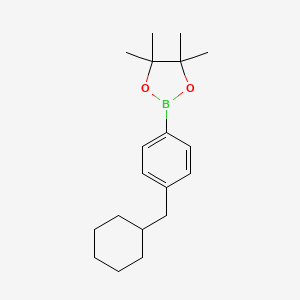
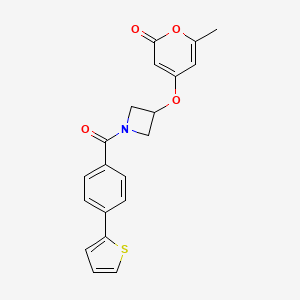
![2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2730348.png)